Ethyl (4-fluoro-2-methylbenzoyl)acetate chemical structure and properties
Ethyl (4-fluoro-2-methylbenzoyl)acetate chemical structure and properties
An In-depth Technical Guide to Ethyl (4-fluoro-2-methylbenzoyl)acetate for Drug Discovery Professionals
This document serves as a comprehensive technical guide on Ethyl (4-fluoro-2-methylbenzoyl)acetate, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process scientists, this guide eschews a superficial overview in favor of a deep, mechanistically-grounded exploration. We will dissect its molecular characteristics, detail a robust synthetic protocol while explaining the causal factors behind each step, and contextualize its application within drug discovery workflows, thereby providing a holistic and actionable resource.
Molecular Architecture and Physicochemical Profile
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS No: 1397193-30-4) is a β-keto ester characterized by a strategically substituted aromatic ring. Its molecular formula is C₁₂H₁₃FO₃, corresponding to a molecular weight of 224.23 g/mol .[1] The core structure features an ethyl acetoacetate moiety appended to a 4-fluoro-2-methylbenzoyl group. This specific substitution pattern is not arbitrary; it is a deliberate design choice that imparts valuable properties for pharmaceutical applications.
Figure 1: Chemical Structure of Ethyl (4-fluoro-2-methylbenzoyl)acetate. The diagram highlights the key functional groups: the fluorinated and methylated phenyl ring, and the β-keto ester side chain.
The fluorine atom at the 4-position is a key feature. As the most electronegative element, it alters the electronic distribution of the aromatic ring, which can enhance metabolic stability and improve binding interactions with biological targets.[2][3] The methyl group at the 2-position introduces steric bulk, which can influence the molecule's conformation and provide a site for potential metabolic transformation, although the adjacent fluorine can also shield it.
Physicochemical Properties
A summary of the compound's key physical properties is provided below. This data is essential for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 1397193-30-4 | [1] |
| Molecular Formula | C₁₂H₁₃FO₃ | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| Appearance | Off-white to pale yellow solid or oil | N/A |
| Boiling Point | Data not widely published; expected to be high, requiring vacuum distillation. | N/A |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | N/A |
| Hazard | Irritant | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and quality control. The expected spectral characteristics are as follows:
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¹H NMR: The spectrum should show a characteristic triplet and quartet for the ethyl ester protons. A key singlet for the methylene protons (CH₂) between the two carbonyls will be present, with its chemical shift and integration being indicative of the keto-enol tautomerism equilibrium. The aromatic region will display complex splitting patterns due to the protons on the substituted ring.
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¹³C NMR: The spectrum will feature two distinct carbonyl carbon signals in the downfield region (~160-200 ppm). The carbon atom bonded to fluorine will show a characteristic large C-F coupling constant.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching absorptions for the ketone and ester functional groups, typically appearing in the 1680-1750 cm⁻¹ range. A C-F stretching band will also be observable.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 224.23.
Synthesis and Purification: A Mechanistic Approach
The most reliable and common method for synthesizing Ethyl (4-fluoro-2-methylbenzoyl)acetate is the Claisen condensation . This reaction forms a carbon-carbon bond by coupling two esters in the presence of a strong base.[4][5][6]
Self-Validating Experimental Protocol
Objective: To synthesize Ethyl (4-fluoro-2-methylbenzoyl)acetate via Claisen condensation of ethyl 4-fluoro-2-methylbenzoate and ethyl acetate.
Materials:
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Ethyl 4-fluoro-2-methylbenzoate (starting material)
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Ethyl acetate (reagent and solvent)
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Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) (base)
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Anhydrous Ethanol or Tetrahydrofuran (THF) (solvent)
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Toluene (co-solvent, optional)
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1M Hydrochloric Acid (for workup)
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Saturated Sodium Bicarbonate Solution (for workup)
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Brine (for workup)
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Anhydrous Magnesium Sulfate (drying agent)
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Silica Gel (for chromatography)
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Hexanes/Ethyl Acetate (eluent system)
Methodology:
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Reaction Setup: A multi-neck, oven-dried, round-bottom flask is assembled with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Nitrogen or Argon).
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Base Preparation: Charge the flask with sodium ethoxide and anhydrous ethanol. Alternatively, a dispersion of sodium hydride in anhydrous THF can be used. Causality Note: A full equivalent of a strong, non-nucleophilic base is required. The base must be strong enough to deprotonate ethyl acetate, and using a full equivalent drives the reaction equilibrium forward by deprotonating the final, more acidic β-keto ester product.[4][5]
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Enolate Formation: Cool the base suspension to 0 °C in an ice bath. Slowly add ethyl acetate via the addition funnel. Stir for 30-60 minutes to ensure complete formation of the ethyl acetate enolate, the key nucleophile.
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Condensation: Add a solution of ethyl 4-fluoro-2-methylbenzoate in a minimal amount of the reaction solvent to the addition funnel and add it dropwise to the enolate solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-80 °C depending on the solvent) for 2-4 hours.
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Reaction Monitoring (Self-Validation Point 1): Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting benzoate ester.
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Quench and Acidification: Cool the reaction mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base. Adjust the pH to ~5-6. Causality Note: This step is crucial to protonate the enolate of the β-keto ester product, yielding the neutral target molecule.
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Aqueous Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
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Characterization (Self-Validation Point 2): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected spectroscopic profile.
Figure 2: Mechanistic Workflow of the Claisen Condensation. This diagram illustrates the key stages of the synthesis, from nucleophile generation to the final protonation step.
Utility in Pharmaceutical Research and Development
Ethyl (4-fluoro-2-methylbenzoyl)acetate is a highly valued building block primarily because its β-dicarbonyl motif is a precursor to a vast array of heterocyclic systems, which are ubiquitous in drug molecules.[7]
Synthesis of Bioactive Heterocycles
The two electrophilic carbonyl carbons and the acidic central methylene group provide multiple points for chemical elaboration. For example:
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Reaction with hydrazines yields pyrazoles.
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Reaction with amidines yields pyrimidines.
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Reaction with hydroxylamine yields isoxazoles.
These heterocyclic cores are present in numerous approved drugs, including anti-inflammatory agents, kinase inhibitors for oncology, and CNS-active agents.
Strategic Role in Drug Design
The true power of this intermediate lies in the combination of the reactive β-keto ester and the specifically substituted phenyl ring.
Sources
- 1. 1397193-30-4 Cas No. | Ethyl (4-fluoro-2-methylbenzoyl)acetate | Matrix Scientific [matrixscientific.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
